

# A Technical Guide to the Synthesis and Preparation of p-Hydroxybenzaldehyde- $^{13}\text{C}_6$

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## Compound of Interest

Compound Name: *P-Hydroxybenzaldehyde- $^{13}\text{C}_6$*

Cat. No.: *B018057*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of p-Hydroxybenzaldehyde- $^{13}\text{C}_6$ , a crucial isotopically labeled compound for advanced research and development. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and the application of the final product in quantitative bioanalysis.

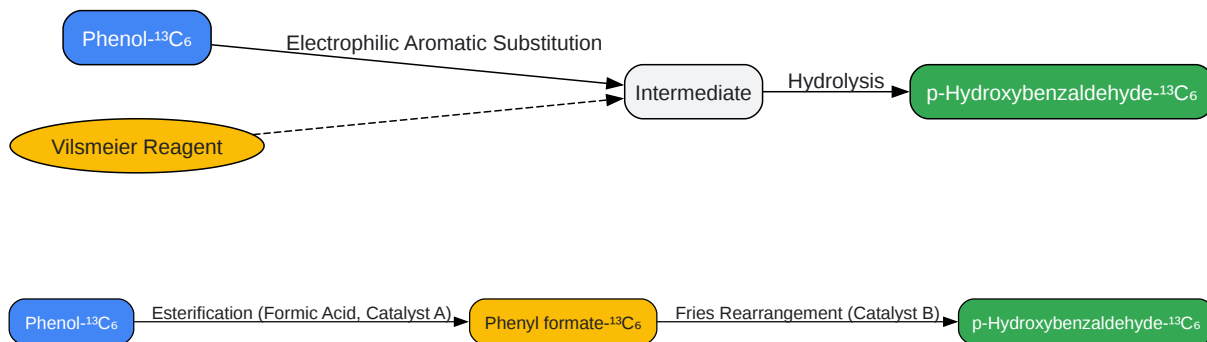
## Introduction

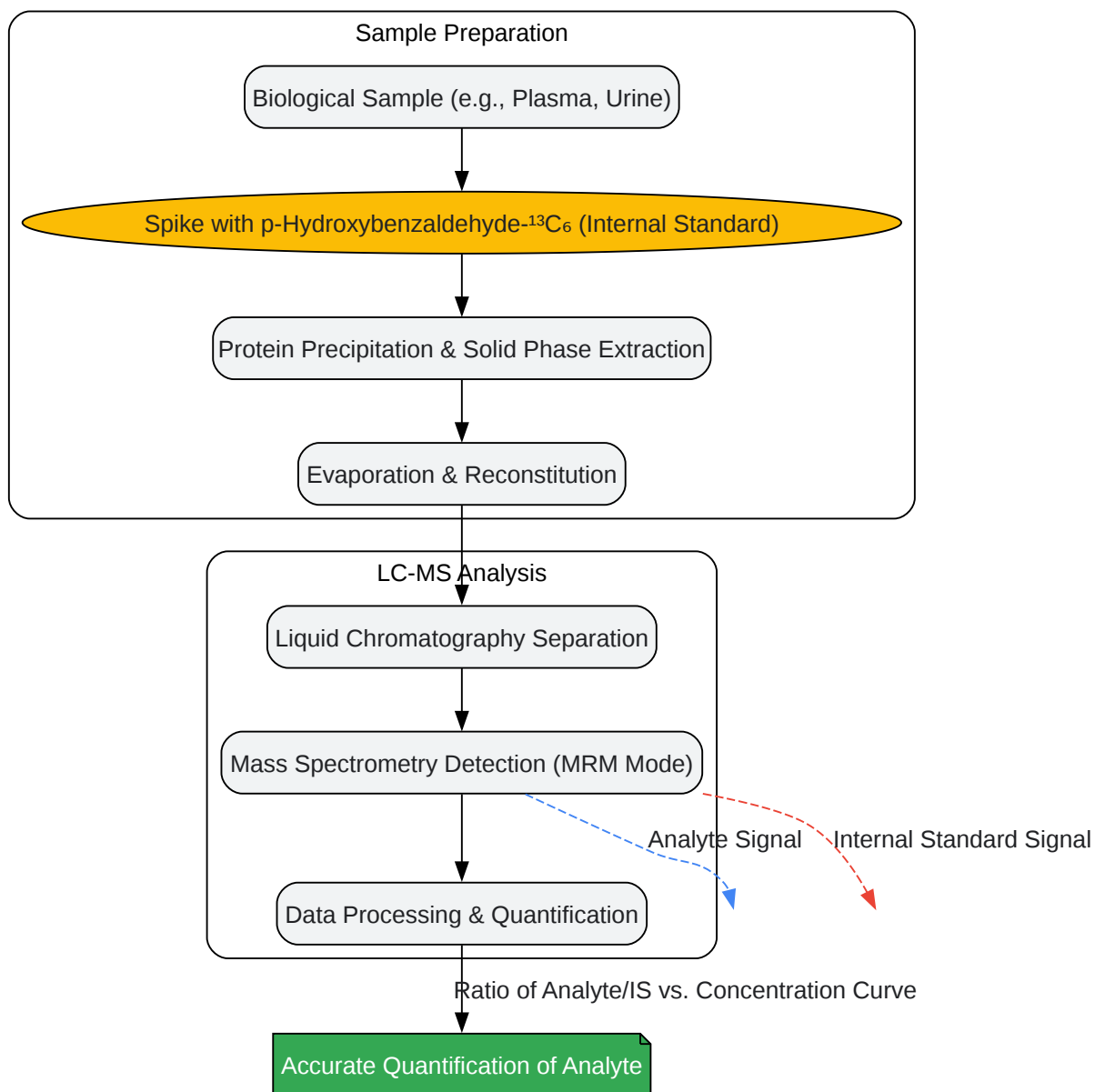
p-Hydroxybenzaldehyde- $^{13}\text{C}_6$  is a stable isotope-labeled version of p-hydroxybenzaldehyde, an important organic intermediate in the pharmaceutical, fragrance, and agrochemical industries. [1] The incorporation of six  $^{13}\text{C}$  atoms into the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative studies, such as pharmacokinetic and drug metabolism assays. [2][3][4] This guide focuses on practical and efficient synthetic routes starting from commercially available  $^{13}\text{C}$ -labeled precursors.

## Recommended Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands out as a highly efficient method for the para-selective formylation of phenols, offering high yields and purity. [5][6] This makes it the recommended pathway for the synthesis of p-Hydroxybenzaldehyde- $^{13}\text{C}_6$  from Phenol- $^{13}\text{C}_6$ .

The overall synthetic transformation is as follows:





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